molecular formula C7H4N2S B3054152 2H-Benzimidazole-2-thione CAS No. 58536-70-2

2H-Benzimidazole-2-thione

Cat. No.: B3054152
CAS No.: 58536-70-2
M. Wt: 148.19 g/mol
InChI Key: FHXXWAWFWPVOAX-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione is a heterocyclic compound that contains a benzimidazole ring with a thione group at the 2-position. This compound is known for its biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry. Benzimidazole derivatives have been widely studied for their diverse therapeutic applications, including antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-Benzimidazole-2-thione can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with carbon disulfide under basic conditions to yield 2-mercaptobenzimidazole, which can then be converted to this compound . Another method involves the reaction of benzimidazole with sulfur or thiourea in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

2H-Benzimidazole-2-thione can be compared with other similar compounds, such as:

    2-Mercaptobenzimidazole: This compound is similar in structure but contains a thiol group instead of a thione group.

    2-Mercaptobenzothiazole: This compound contains a benzothiazole ring instead of a benzimidazole ring.

    Benzimidazole: The parent compound without the thione group.

This compound stands out due to its unique combination of a benzimidazole ring and a thione group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXXWAWFWPVOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=S)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626001
Record name 2H-Benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58536-70-2
Record name 2H-Benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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